(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate
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Overview
Description
(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate is a complex organic compound with the molecular formula C24H26BrN3O4 and a molecular weight of 500.39.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromonicotinate moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: Utilized in the identification of related substances in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Nicergoline: A related compound used in the treatment of cognitive disorders.
Ergoline Derivatives: Compounds with similar indoloquinoline cores used in various therapeutic applications.
Properties
Molecular Formula |
C24H26BrN3O4 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-5-hydroxy-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O4/c1-27-12-14(13-32-23(30)15-7-16(25)11-26-10-15)9-24(31-3)18-5-4-6-19-21(18)17(8-20(24)27)22(29)28(19)2/h4-7,10-11,14,20,29H,8-9,12-13H2,1-3H3/t14-,20-,24+/m1/s1 |
InChI Key |
MRIQNPJPXMXYLA-UCWRBECXSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=C(N(C4=CC=CC2=C34)C)O)OC)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=C(N(C4=CC=CC2=C34)C)O)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
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